6H-Pyrrolo[1,2-b]pyrazol-6-one CAS number and IUPAC name
6H-Pyrrolo[1,2-b]pyrazol-6-one CAS number and IUPAC name
Executive Summary
6H-Pyrrolo[1,2-b]pyrazol-6-one (CAS: 111573-53-6) is a bicyclic heteroaromatic ketone belonging to the class of azapyrrolizinones.[1] While the parent compound is a reactive, air-sensitive yellow solid primarily of theoretical and synthetic interest, its partially reduced derivatives (e.g., 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles) represent a privileged scaffold in medicinal chemistry. This guide details the chemical identity, synthesis of the parent and stable derivatives, and their application in kinase inhibitor development.
Part 1: Chemical Identity & Physicochemical Profile
The core structure consists of a pyrazole ring fused to a pyrrole ring across the N1-C5 bond, with a ketone functionality at the C6 position.
| Property | Data |
| CAS Registry Number | 111573-53-6 |
| IUPAC Name | 6H-Pyrrolo[1,2-b]pyrazol-6-one |
| Molecular Formula | C₆H₄N₂O |
| Molecular Weight | 120.11 g/mol |
| SMILES | O=C1C=CN2N=CC=C12 |
| InChIKey | PBOBBKBQQFLGDJ-UHFFFAOYSA-N |
| Appearance | Yellow solid (Parent compound) |
| Stability | Air-sensitive; prone to oxidation/polymerization |
| Structural Class | Azapyrrolizinone (Fused 5-5 heterocycle) |
Structural Analysis
The 6H-pyrrolo[1,2-b]pyrazol-6-one system is isoelectronic with the pyrrolizin-3-one system. The presence of the carbonyl group at position 6 disrupts the potential 10
Part 2: Synthesis Protocols
Method A: Synthesis of the Parent 6-one (CAS 111573-53-6)
Objective: Isolation of the fully conjugated, unsaturated ketone. Mechanism: Pyrolysis of Meldrum's acid derivatives.[1] Source: J. Chem. Soc., Perkin Trans.[2] 1 [1].
Protocol:
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Condensation: React pyrazole-3-carbaldehyde with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of a catalytic base (piperidine) to form the condensation product (5-((1H-pyrazol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione).
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Pyrolysis: Subject the condensation product to Flash Vacuum Pyrolysis (FVP) at 500–600 °C and
to Torr. -
Isolation: The product condenses on a cold finger (liquid nitrogen temperature) as a yellow solid.
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Handling: Must be handled under inert atmosphere (Argon/Nitrogen) due to rapid decomposition in air.
Method B: Synthesis of the Medicinal Scaffold (5,6-Dihydro Derivatives)
Objective: Synthesis of stable, functionalizable scaffolds for drug discovery. Mechanism: Intramolecular Cyclization (Alkylation/Acylation). Source: Heterocycles / BenchChem Technical Data [2, 3].
Protocol:
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N-Protection: Protect 1H-pyrazole with a SEM (2-(trimethylsilyl)ethoxymethyl) group to direct lithiation.
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C5-Alkylation: Lithiate at C5 using n-BuLi at -78°C, followed by reaction with 1-bromo-3-chloropropane.
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Deprotection & Cyclization: Remove the SEM group (acidic conditions). Treat with base (NaH or K₂CO₃) to induce intramolecular nucleophilic attack of N1 onto the pendant alkyl chloride, forming the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole ring.
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Functionalization: The resulting scaffold can be oxidized at C6 (using CrO₃ or similar oxidants) or functionalized via electrophilic aromatic substitution (e.g., bromination with NBS) to introduce the ketone or other pharmacophores.
Part 3: Visualization of Synthesis Logic
The following diagram illustrates the divergent synthetic pathways for the reactive parent compound versus the stable medicinal scaffold.
Caption: Divergent synthesis of 6H-Pyrrolo[1,2-b]pyrazol-6-one (reactive) vs. 5,6-dihydro derivatives (stable).
Part 4: Applications in Drug Development[5]
While the parent 6H-6-one is a synthetic intermediate, the pyrrolo[1,2-b]pyrazole scaffold is a bioisostere of the pyrrolopyrimidine and indole scaffolds, widely used in kinase inhibitors.
Kinase Inhibition (ATP-Binding Pocket)
The fused 5-5 system mimics the purine core of ATP.
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Target: Aurora Kinases (A/B), JAK kinases.
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Mechanism: The planar nitrogen-rich heterocycle forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
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Example: Derivatives related to Danusertib (though a [3,4-c] isomer, the SAR overlaps) utilize the pyrazole nitrogen for H-bonding.
Tubulin Polymerization Inhibition
Substituted 1,3-diphenyl-1H-pyrazole derivatives fused or linked to this scaffold have shown potency against cancer cell lines (MCF-7, A549) by binding to the colchicine site of tubulin [4].
Reactivity Profiling
For lead optimization:
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C3 Position: Highly susceptible to electrophilic aromatic substitution (halogenation, formylation), allowing for library expansion.
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C6 Carbonyl: In the dihydro-6-one series, this position serves as a handle for reductive amination or Grignard addition to introduce solubility-enhancing groups.
References
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Synthesis of pyrrolo[1,2-c]imidazol-5-one... and pyrrolo[1,2-b]pyrazol-6-one by pyrolysis of Meldrum's acid derivatives. Source: Journal of the Chemical Society, Perkin Transactions 1.[2] URL:[Link]
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Synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. Source: Heterocycles / Semantic Scholar. URL: [https://www.semanticscholar.org/paper/SYNTHESIS-OF-(5%2C6-DIHYDRO-4-H-PYRROLO%5B1%2C2-b%5DPYRAZOL-3-Li-Zhang/69542036733221d601d3680282436d649d636545]([Link]][3]
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Design, synthesis and biological evaluation of novel pyrazole-based compounds. Source: PubMed Central (PMC). URL:[Link]
Sources
- 1. Synthesis of pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one (three isomeric azapyrrolizinones), by pyrolysis of Meldrum's acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Pyrroles and related compounds. Part XXVI. Pyrrole β-keto-esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
